molecular formula C12H22O11 B11830289 alpha-D-galactosyl-(1->3)-D-galactose CAS No. 7313-98-6

alpha-D-galactosyl-(1->3)-D-galactose

Cat. No.: B11830289
CAS No.: 7313-98-6
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-SDOYDPJRSA-N
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Description

3-O-α-D-Galactopyranosyl-D-galactopyranose is a disaccharide composed of two galactose molecules linked by a glycosidic bond. This compound is a member of the carbohydrate family and plays a significant role in various biological processes. It is commonly found in nature and is involved in the structure and function of many biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-α-D-Galactopyranosyl-D-galactopyranose typically involves the glycosylation of a galactose donor with a galactose acceptor. One common method is the use of trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside as the donor and allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor . The reaction is carried out under anhydrous conditions with a suitable catalyst to promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of 3-O-α-D-Galactopyranosyl-D-galactopyranose often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from a donor substrate to an acceptor molecule, resulting in the formation of the desired disaccharide. This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-α-D-Galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galactose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alditols, which are sugar alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and bromine water.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alditols (sugar alcohols).

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-O-α-D-Galactopyranosyl-D-galactopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-α-D-Galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is essential for the biosynthesis of complex carbohydrates and glycoconjugates. The compound also interacts with glycosidases, which hydrolyze glycosidic bonds, releasing free sugars .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-α-D-Galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and its role in various biological processes. Its structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and developing glycomimetics.

Properties

CAS No.

7313-98-6

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1

InChI Key

QIGJYVCQYDKYDW-SDOYDPJRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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